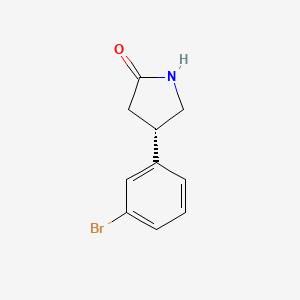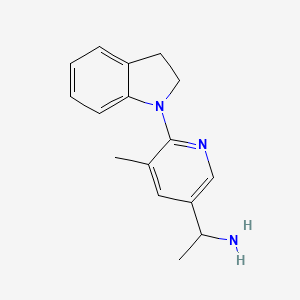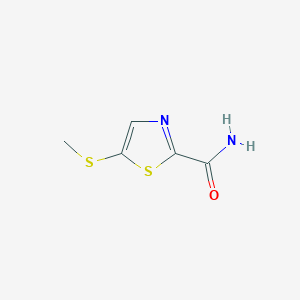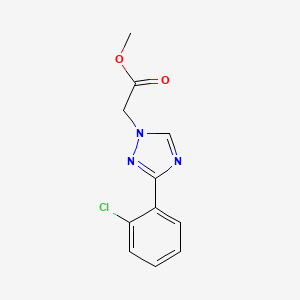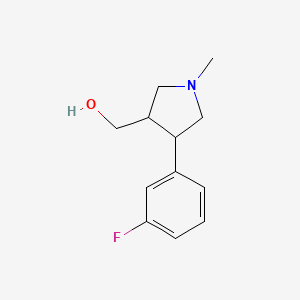
(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound characterized by a pyrrolidine ring substituted with a fluorophenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include various alcohol derivatives.
- Substitution products depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The hydroxymethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
- (4-(Difluoromethoxy)-3-fluorophenyl)methanol
- Bis(4-fluorophenyl)methanol
- Vanoxerine
Comparison: Compared to similar compounds, (4-(3-Fluorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the pyrrolidine ring differentiates it from simpler fluorophenyl derivatives, potentially offering enhanced stability and reactivity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
[4-(3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3 |
InChI-Schlüssel |
PMTYDJRHJNLFNW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(C1)C2=CC(=CC=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)


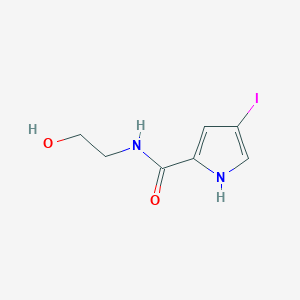

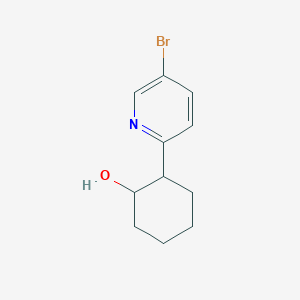

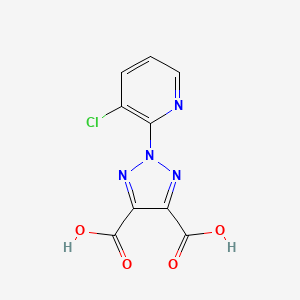

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
